molecular formula C12H10ClN3O3 B5502524 1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5502524
M. Wt: 279.68 g/mol
InChI Key: TWGBCIYVWNSEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It is characterized by the presence of a pyrazole ring substituted with a 2-chloro-5-nitrobenzoyl group and two methyl groups.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)10-6-9(16(18)19)3-4-11(10)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGBCIYVWNSEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Acylation: The benzoyl group can participate in acylation reactions with nucleophiles.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Acylation: Bases like pyridine or triethylamine in solvents like dichloromethane.

Major Products:

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

    Reduction: Products include 1-(2-chloro-5-aminobenzoyl)-3,5-dimethyl-1H-pyrazole.

    Acylation: Products include acylated derivatives of the pyrazole ring.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the nitro, chloro, and benzoyl groups with the pyrazole ring makes it a versatile intermediate for various chemical transformations and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.